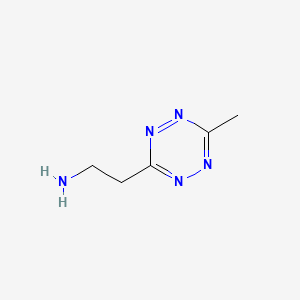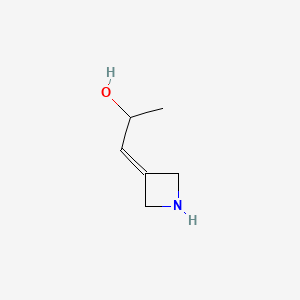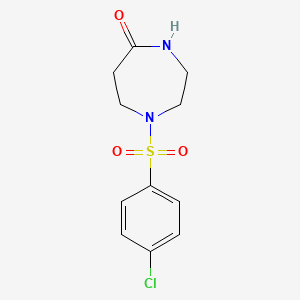
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of sulfonyl diazepanes This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a diazepan-5-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride is reacted with 1,4-diazepan-5-one under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepan ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and diazepan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are sulfonyl-substituted diazepanes.
Oxidation and Reduction: The products include oxidized or reduced forms of the diazepan ring.
Hydrolysis: The products are sulfonic acids and diazepan derivatives.
Applications De Recherche Scientifique
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and antiviral properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanocomposites.
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl sulfonyl moiety but differs in the heterocyclic ring structure.
4-((4-Chlorophenyl)sulfonyl)benzoic Acid: This compound also contains the 4-chlorophenyl sulfonyl group but is attached to a benzoic acid moiety.
Uniqueness
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is unique due to its diazepan ring structure, which imparts distinct chemical and biological properties. The presence of the diazepan ring allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H13ClN2O3S |
|---|---|
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C11H13ClN2O3S/c12-9-1-3-10(4-2-9)18(16,17)14-7-5-11(15)13-6-8-14/h1-4H,5-8H2,(H,13,15) |
Clé InChI |
IKMFAYJPQXCNCB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCNC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Solubilité |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


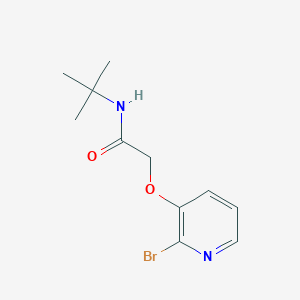
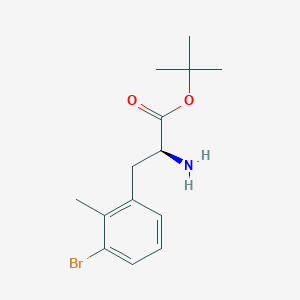
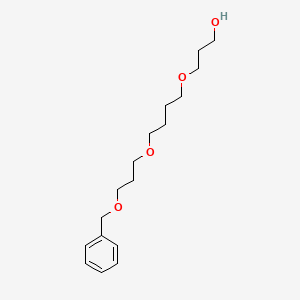
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)

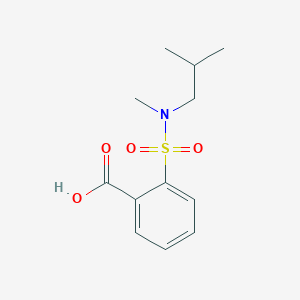
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
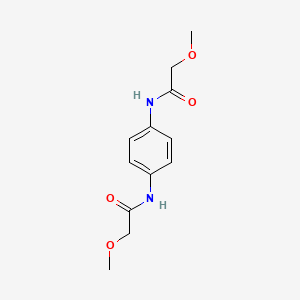
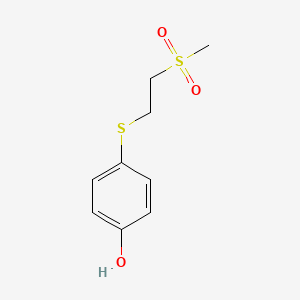
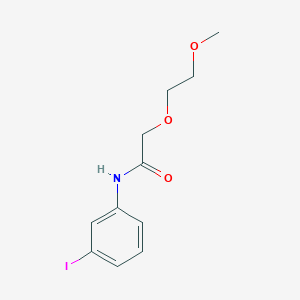
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
